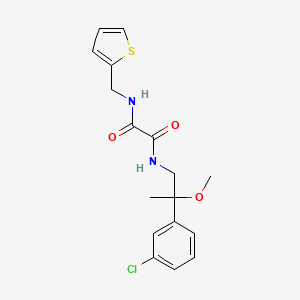
N1-(2-(3-Chlorphenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Vorbereitungsmethoden
The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form an intermediate, which is then reacted with thiophen-2-ylmethylamine. The final step involves the formation of the oxalamide linkage through the reaction with oxalyl chloride under controlled conditions .
Analyse Chemischer Reaktionen
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Wirkmechanismus
The mechanism of action of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activities.
Chlorophenyl derivatives: Compounds with chlorophenyl groups often show similar substitution patterns and reactivity.
Oxalamide derivatives: These compounds have the oxalamide linkage, which is crucial for their stability and reactivity.
Biologische Aktivität
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, a compound with the CAS number 1795471-03-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : C17H19ClN2O3S
- Molecular Weight : 366.9 g/mol
- Structure : The compound features a chlorophenyl group, a methoxypropyl moiety, and a thiophenylmethyl oxalamide linkage.
Synthesis
The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves several steps:
- Preparation of Intermediates : The initial step involves the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form an intermediate.
- Formation of Oxalamide : This intermediate is then reacted with thiophen-2-ylmethylamine.
- Finalization : The oxalamide linkage is formed through a reaction with oxalyl chloride under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways related to inflammation and cell proliferation.
Antimicrobial Properties
Research has indicated that compounds similar to N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibit antimicrobial properties. For example, studies on related oxalamides have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Neuroprotective Effects
This compound is also being investigated for its neuroprotective potential. Neuroprotective compounds are crucial in treating neurodegenerative diseases, and preliminary findings suggest that this oxalamide derivative may offer protective effects against neuronal damage .
Table 1: Summary of Biological Activities
Research Highlights
- A study demonstrated that related oxalamides can inhibit bacterial growth effectively, suggesting a potential application in antibiotic development.
- Neuroprotective assays indicated that compounds with similar structures could reduce oxidative stress in neuronal cells, highlighting their therapeutic potential in neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-17(23-2,12-5-3-6-13(18)9-12)11-20-16(22)15(21)19-10-14-7-4-8-24-14/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAGCPAATIJTMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














